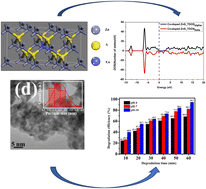Cobalt-substituted ZnS QDs: a diluted magnetic semiconductor and efficient photocatalyst†
Nanoscale Advances Pub Date: 2023-11-09 DOI: 10.1039/D3NA00836C
Abstract
Recently, understanding the origin of induced magnetic characteristics in transition metal atom-doped QDs has been a major focus owing to their potential applications in the area of spintronic devices. A detailed experimental and theoretical investigation was conducted to understand the physical properties of Co-doped ZnS QDs containing different weight percentages of Co atoms [CoxZn1−xS (x = 0.00, 0.03, 0.06, and 0.09)], prepared using chemical co-precipitation techniques. X-ray diffraction studies proved that all the prepared QDs formed an extremely pure cubic zinc blende crystallographic phase free of contaminants. The validation of the quantum dot nature of all the samples was provided by the HRTEM images, BET studies, and blue shift in the absorption spectra. Both the obtained FTIR and PL spectra at room temperature also confirmed the phase purity of the prepared QDs. The observed weak ferromagnetic behavior of the doped samples was due to the presence of p–d hybridization between the 3d levels of Co2+ ions and 3p levels of S2− ions of the host ZnS QDs. Hysteresis loops that were obtained at room temperature validated this weak ferromagnetic nature. These obtained results were also supported theoretically using DFT calculations. FDTD simulations provided a detailed explanation for the observed blue shift in the absorption spectra originating from the quantum confinement effect of doped and undoped ZnS QDs. The dielectric properties of all the samples were examined properly, and it was also found that the grain boundaries contributed effectively to providing the dielectric response. The doped ZnS sample containing more Co dopants at low frequencies showed a progressive rise in polarisation loss. In addition, Co-doped ZnS QDs are efficient photocatalysts. A pH-dependent photodegradation test of ciprofloxacin (CIP) antibiotic was conducted using 9% Co-doped ZnS QDs. It was observed that 9% Co-doped ZnS nanocatalysts has sufficient capability to degrade CIP to around 94.7% in a solution of pH 10 within one hour. Therefore, besides showing photocatalytic effects, Co-doped ZnS QDs act as ideal dilute magnetic semiconductors (DMSs) and will undoubtedly become excellent candidates for the microelectronics industry because of their special ability to exhibit spin-dependent magneto-electro-optical properties that find use in spin-polarized light-emitting diodes, solid-state lasers, and spin-transistor devices.


Recommended Literature
- [1] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [2] The calculations of the latent heat of vaporisation and the viscosity of CO2 under pressure on the basis of a revised equation of state
- [3] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [4] Contents
- [5] Microengineered biomimetic ocular models for ophthalmological drug development
- [6] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [7] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [8] High-throughput quantitative top-down proteomics
- [9] Back matter
- [10] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†










